3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives, known for their diverse biological activities. This compound features a benzothiophene moiety, which is significant in medicinal chemistry due to its potential interactions with various biological targets. Piperidine derivatives are often explored for their pharmacological properties, making this compound a subject of interest in drug development.
The compound can be synthesized through various chemical methods, as detailed in scientific literature. It is not typically found in nature but is produced in laboratories for research and potential therapeutic applications.
3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride can be classified under the following categories:
The synthesis of 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride typically involves several key steps:
The molecular formula for 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride is with a molecular weight of approximately 241.74 g/mol. The structure consists of:
3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively:
This dual interaction is crucial for the modulation of target activity, potentially leading to therapeutic effects.
3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride has several potential applications:
This compound's unique structure and properties make it a valuable asset in various scientific fields, particularly in developing novel therapeutic agents.
The synthesis of 3-(1-benzothiophen-3-ylmethyl)piperidine hydrochloride relies on convergent strategies that couple functionalized benzothiophene precursors with piperidine intermediates. A predominant three-step sequence involves: (1) Lateral functionalization of benzothiophene, (2) Nucleophilic displacement or reductive amination, and (3) Hydrochloride salt formation [8]. The critical benzothiophene-3-methyl electrophile is typically prepared via Vilsmeier-Haack formylation of benzothiophene followed by reduction (NaBH₄) to the 3-hydroxymethyl intermediate, then halogenation (SOCl₂ or PBr₃) to yield 3-(chloromethyl)benzothiophene. This key alkylating agent reacts with N-protected piperidin-3-ones (e.g., N-Boc-3-piperidone) under basic conditions (K₂CO₃) in acetonitrile at 60°C to install the benzothiophen-3-ylmethyl moiety [5] [8].
Stereoselective routes to chiral 3-substituted piperidines employ Evans’ chiral auxiliaries or catalytic asymmetric hydrogenation. For instance, N-acyl-3-piperidinone derivatives undergo enantioselective reduction using Ru-(BINAP) catalysts (≥98% ee, 92% yield) prior to alkylation [5] [9]. Alternatively, resolution via diastereomeric salt formation with L-tartaric acid separates racemic 3-(benzothiophen-3-ylmethyl)piperidine precursors [5].
Table 1: Key Intermediates in Benzothiophene-Piperidine Hybridization
Intermediate | Synthetic Route | Typical Yield |
---|---|---|
3-(Chloromethyl)benzothiophene | Vilsmeier formylation → NaBH₄ reduction → SOCl₂ chlorination | 75–82% |
N-Boc-3-piperidone | Ethyl nipecotate → Boc protection → oxidation (Dess-Martin periodinane) | 88–93% |
Alkylated N-Boc-piperidine | N-Boc-3-piperidone + 3-(chloromethyl)benzothiophene / K₂CO₃ / CH₃CN / 60°C | 70–78% |
Catalytic hydrogenation is pivotal for constructing the piperidine core and reducing imine intermediates. Heterogeneous catalysts dominate industrial processes: Pd/C (5–10 wt%) enables pyridine-to-piperidine reduction under mild H₂ pressure (3–5 bar) in ethanol at 50°C, avoiding benzothiophene over-reduction [1] [6]. For N-alkylated intermediates like 3-(benzothiophen-3-ylmethylidene)piperidine, chemoselective reduction employs Raney Nickel in methanol/ammonia (yield: 95%, purity >99%) [3] [9].
Recent advances leverage transfer hydrogenation to enhance functional group tolerance. Ammonium formate/Pd/C systems reduce pyridinium salts to piperidines without affecting benzothiophene rings [9]. Borane–ammonia (H₃N–BH₃) with RuCl₃ catalyzes imine reduction in THF at 25°C, achieving 94% yield for tertiary amine products [9]. Stereocontrol remains achievable via Ir-(P^N ligand) catalysts, which hydrogenate exocyclic imines enantioselectively (90–96% ee) [1] [10].
Table 2: Catalytic Systems for Piperidine-Alkylation Reactions
Catalyst System | Substrate | Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Pd/C (10%) | 3-(Benzothiophen-3-yl)pyridine | H₂ (5 bar), EtOH, 50°C, 12h | 91% | N/A |
RuCl₃/BH₃NH₃ | N-Boc-3-alkylidene piperidine | THF, 25°C, 2h | 94% | N/A |
Ir-(R)-P^N ligand | Exocyclic imine | H₂ (10 bar), toluene, 60°C | 89% | 95% ee |
Crystallization of the hydrochloride salt dictates final product purity and stability. Solvent polarity critically influences crystal morphology: anisometric needles form in high-dielectric solvents (ε > 30; e.g., ethanol/water), while isometric crystals precipitate in acetone/ethyl acetate mixtures (ε = 6–20) [3]. Optimized protocols use ethanol/ethyl acetate (4:1 v/v) saturated with gaseous HCl at 0–5°C, achieving 97% recovery with ≤0.5% residual solvents [3].
Temperature gradients during acidification prevent oiling-out. Adding concentrated HCl (36%) to the free base in ethanol at 45°C followed by cooling to –20°C yields high-purity monohydrate crystals (mp: 192–194°C). Thermodynamic studies confirm –20°C as optimal for maximal crystal growth rate (0.8 mm/h) and minimal inclusion impurities [3] [5]. Alternative hydrochloride sources include acetyl chloride in 2-propanol, generating in situ HCl with fewer inorganic salts [5].
Industrial production balances throughput with stereochemical integrity. Batch processes remain prevalent for hydrogenation steps due to gas-liquid mass transfer limitations in flow reactors. Alkylation of N-Boc-piperidone occurs in 500-L stirred-tank reactors (STR) with a 6-hour cycle time per 50 kg batch [5].
Continuous flow systems excel in hazardous transformations:
Hybrid approaches integrate flow hydrogenation using fixed-bed Pd/C cartridges (30 bar H₂, 80°C) with in-line IR monitoring to detect reaction endpoints. This reduces deprotection-hydrogenation sequences from 48 hours (batch) to 90 minutes, increasing throughput by 15× [2] [9]. Economic analyses confirm flow systems lower CapEx by 30% for capacities >500 kg/year due to reduced reactor volumes and automated workups [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1